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Compound of Interest

N-Benzyloxycarbonyl (S)-
Compound Name:
Lisinopril-d5

Cat. No.: B588172

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the structural elucidation of N-
Benzyloxycarbonyl (S)-Lisinopril-d5, a deuterated and protected form of the angiotensin-
converting enzyme (ACE) inhibitor, Lisinopril. This document details the expected analytical
data, outlines comprehensive experimental protocols for its characterization, and presents a
plausible synthetic pathway.

Introduction

N-Benzyloxycarbonyl (S)-Lisinopril-d5 is a stable isotope-labeled derivative of Lisinopril. The
N-benzyloxycarbonyl (Cbz or Z) group protects the primary amine on the lysine side chain, and
the five deuterium atoms on the phenyl ring make it a valuable internal standard for
pharmacokinetic and metabolic studies. Understanding its structure is crucial for its application
in drug development and clinical research. Lisinopril itself is a potent inhibitor of the
Angiotensin-Converting Enzyme (ACE), which plays a critical role in the Renin-Angiotensin-
Aldosterone System (RAAS) and blood pressure regulation.

Molecular Structure and Properties

The fundamental characteristics of N-Benzyloxycarbonyl (S)-Lisinopril-d5 are summarized
below.
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Property Value Reference(s)
(25)-1-[(25)-2-[[(1S)-1-
carboxy-3-(2,3,4,5,6-
pentadeuteriophenyl)propyllam

IUPAC Name ino]-6- [1]
(phenylmethoxycarbonylamino
)hexanoyl]pyrrolidine-2-
carboxylic acid

CAS Number 1356931-02-6 [2][3][4]

Molecular Formula C29H32DsN307 [2][3]

Molecular Weight 544.65 g/mol [2][3]
(S)-1-[N2-(1-Carboxy-3-

henylpropyl)-N-
Synonyms Phenylpropy) [31[4]

benzyloxycarbonyl-L-lysyl]-L-
proline-d5

Proposed Synthetic Pathway

While a specific synthetic protocol for N-Benzyloxycarbonyl (S)-Lisinopril-d5 is not readily

available in the literature, a plausible route can be devised based on established methods for

Lisinopril synthesis.[5][6][7] The key steps would involve the use of a deuterated starting

material and the protection of the lysine side-chain amine with a benzyloxycarbonyl group.

Ethyl 2-0x0-4-(phenyl-ds)butyrate

L-Proline derivative,

Couplingagent (7 et | Reductive Amination with D__ (7
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Caption: Proposed synthesis of N-Benzyloxycarbonyl (S)-Lisinopril-d5.
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Structural Elucidation: Experimental Protocols and
Data

Comprehensive structural elucidation of N-Benzyloxycarbonyl (S)-Lisinopril-d5 would
involve a combination of spectroscopic techniques. Below are the detailed experimental
protocols and a summary of the expected data.

Mass Spectrometry

Protocol: High-resolution mass spectrometry (HRMS) would be performed using an
electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass
analyzer. The sample would be dissolved in a suitable solvent such as methanol or acetonitrile
with 0.1% formic acid and introduced via direct infusion or liquid chromatography.

Expected Data:

Parameter Expected Value

lonization Mode ESI Positive

Expected [M+H]* m/z 545.66

Expected [M+Na]* m/z 567.64

High-Resolution [M+H]* 545.3155 (Calculated for C29H33DsN307)

] Loss of the Cbz group, cleavage of amide
Major Fragments _ _
bonds, loss of the proline moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: *H and 3C NMR spectra would be recorded on a 400 MHz or higher field
spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-
de or CDClIs. Chemical shifts would be reported in parts per million (ppm) relative to
tetramethylsilane (TMS).

Expected *H NMR Data:

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b588172?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
) Carboxylic acid
~10-12 Broad singlet 2H
protons
_ Aromatic protons of
~7.3 Multiplet 5H
the Cbz group
) Methylene protons of
~5.0 Singlet 2H
the Chz group
) a-protons of lysine
~4.2-45 Multiplet 2H )
and proline
Proline ring protons
~3.0-3.5 Multiplet 4H and lysine side-chain
protons
Benzylic protons
~25-29 Multiplet 2H adjacent to the d5-
phenyl ring
Aliphatic protons of
~1.2-2.2 Multiplet ~12H lysine and proline side

chains

Note: The absence of signals in the aromatic region corresponding to the phenylpropyl moiety

would confirm the deuteration at these positions.

Expected 3C NMR Data:

© 2025 BenchChem. All rights reserved.

4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (ppm)

Assignment

~170-175 Carboxylic acid and amide carbonyl carbons
~156 Carbamate carbonyl carbon

~137 Aromatic quaternary carbon of the Chz group
~127-129 Aromatic carbons of the Cbz group

~65 Methylene carbon of the Cbz group

~50-60 a-carbons of lysine and proline

90.40 Aliphatic carbons of lysine, proline, and

phenylpropyl moieties

Infrared (IR) Spectroscopy

Protocol: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR)

spectrometer. The sample would be analyzed as a KBr pellet or using an Attenuated Total

Reflectance (ATR) accessory.

Expected IR Data:

Wavenumber (cm~—2)

Functional Group Assignment

~3300 (broad)

O-H stretch of carboxylic acids

~3030 Aromatic C-H stretch (from Cbz group)
~2930 Aliphatic C-H stretch

~2200 C-D stretch (may be weak and overlapped)
~1720 C=0 stretch of carboxylic acids

~1650 Amide | band (C=0 stretch)

~1540 Amide Il band (N-H bend and C-N stretch)
~1250 C-O stretch of the carbamate
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Mechanism of Action: The Renin-Angiotensin-
Aldosterone System (RAAS)

Lisinopril functions by inhibiting the Angiotensin-Converting Enzyme (ACE). The N-
benzyloxycarbonyl protected form is expected to act as a prodrug, which upon in-vivo cleavage
of the protecting group, releases the active Lisinopril. The diagram below illustrates the role of
ACE in the RAAS pathway and the inhibitory action of Lisinopril.
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Caption: Inhibition of ACE by Lisinopril within the RAAS pathway.

Conclusion

The structural elucidation of N-Benzyloxycarbonyl (S)-Lisinopril-d5 relies on a combination
of modern analytical techniques. While specific experimental data for this molecule is not
widely published, this guide provides a comprehensive overview of the expected analytical
outcomes and the methodologies required for its characterization. The information presented
herein serves as a valuable resource for researchers and professionals involved in the
development and analysis of stable isotope-labeled drug standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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